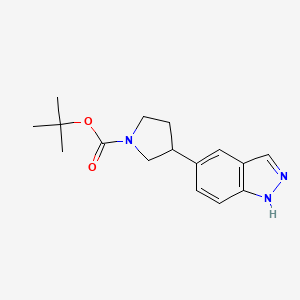
5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid is an organic compound with the molecular formula C13H17ClO4. It is a derivative of pentanoic acid, featuring a chloro and two methoxy groups attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid typically involves the reaction of 3-chloro-2,4-dimethoxybenzaldehyde with a suitable pentanoic acid derivative under acidic or basic conditions. The reaction may proceed through a series of steps including condensation, reduction, and esterification, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process may include rigorous purification steps such as recrystallization and chromatography to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl, amino, or alkyl derivatives.
Applications De Recherche Scientifique
5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl ring may influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3,4-Dimethoxyphenyl)pentanoic acid: Similar structure but lacks the chloro group.
5-(2,4-Dimethoxyphenyl)pentanoic acid: Similar structure with different substitution pattern on the phenyl ring.
5-(3-Chloro-4-methoxyphenyl)pentanoic acid: Similar structure with different positioning of the methoxy group.
Uniqueness
5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which may confer distinct chemical and biological properties. This combination of functional groups can influence its reactivity, solubility, and interaction with other molecules, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H17ClO4 |
|---|---|
Poids moléculaire |
272.72 g/mol |
Nom IUPAC |
5-(3-chloro-2,4-dimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H17ClO4/c1-17-10-8-7-9(13(18-2)12(10)14)5-3-4-6-11(15)16/h7-8H,3-6H2,1-2H3,(H,15,16) |
Clé InChI |
VQSUJDZUMBOMKO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)CCCCC(=O)O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



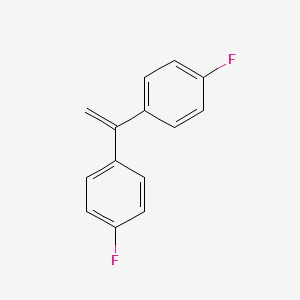
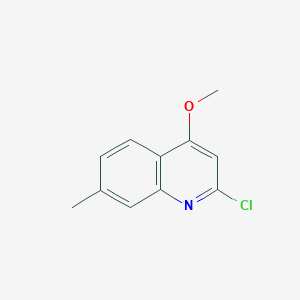
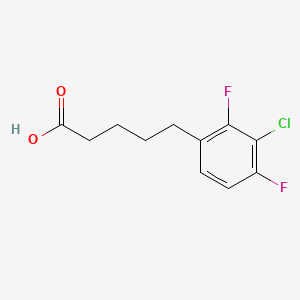
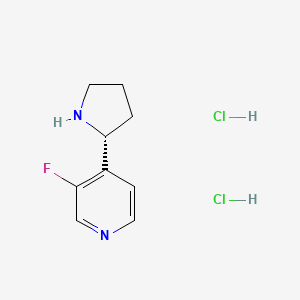
![1-O'-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13659337.png)
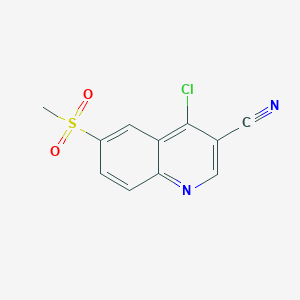

![5-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13659356.png)

![5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one](/img/structure/B13659370.png)

